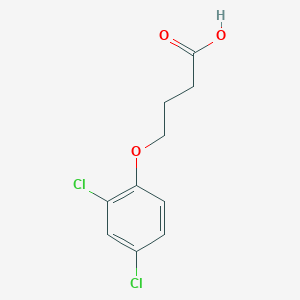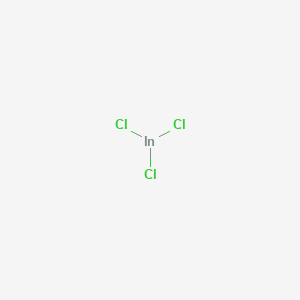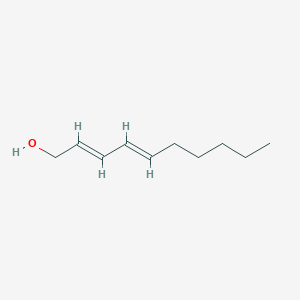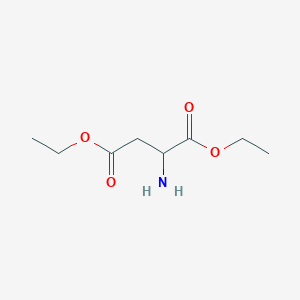
4-(2,4-Dichlorophenoxy)butanoic acid
Overview
Description
4-(2,4-Dichlorophenoxy)butanoic acid, also known as 2,4-DB, is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in crops such as alfalfa, peanuts, and soybeans . Its active metabolite, 2,4-D, inhibits growth at the tips of stems and roots .
Synthesis Analysis
The synthesis of 2,4-DB is typically carried out by treating the corresponding phenol with aqueous alkali, removing the water by co-distillation with an entrainer liquid, adding butyrolactone to the resulting mixture of alkali metal phenoxide and entraining liquid, removing the entrainer by distillation and heating the residue at a temperature above 140°C, preferably at 140-210°C to complete the reaction .Molecular Structure Analysis
The molecular formula of 2,4-DB is C10H10Cl2O3 . The IUPAC Standard InChI is InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) .Chemical Reactions Analysis
2,4-DB is a weak organic acid . It is slightly corrosive to iron, aluminum, zinc, and possibly other metals, especially in the presence of moisture .Physical And Chemical Properties Analysis
2,4-DB appears as colorless crystals . It is slightly corrosive to iron . It is a chlorinated phenoxy herbicide and is soluble in organic solvents . The molecular weight is 249.09 g/mol .Scientific Research Applications
Agriculture: Weed Control in Crop Production
Scientific Field
Agronomy and Weed Science
Application Summary
2,4-DB is widely used as a selective systemic herbicide for controlling broad-leaf weeds in various crops, including corn, soybeans, and peanuts . It is particularly effective against weeds that compete with legumes, as it does not harm the legume plants.
Methods of Application
The herbicide is applied post-emergence, either through foliar spraying or soil incorporation. It is absorbed through the foliage and translocated to the growing points of the weeds .
Results and Outcomes
2,4-DB has been shown to cause epinastic bending and twisting of weed stems and petioles, leading to abnormal tissue development and eventual plant death over a period of 3-5 weeks. The herbicide is metabolically converted into 2,4-D in susceptible species, which is the active form that causes these effects .
Environmental Science: Monitoring Herbicide Levels in Water
Scientific Field
Environmental Chemistry
Application Summary
2,4-DB is monitored in water bodies to ensure compliance with regulatory limits due to its potential as an environmental contaminant .
Methods of Application
Advanced techniques like Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-MS/MS) are used for the detection and quantification of 2,4-DB in water samples .
Results and Outcomes
The method allows for the sensitive detection of 2,4-DB at levels as low as 0.1 μg/L, which is the maximum limit set by the EU Drinking Water Directive for individual pesticide residues .
Biochemistry: Study of Auxin-like Growth Hormones
Scientific Field
Plant Biochemistry
Application Summary
2,4-DB serves as a model compound for studying the action of auxin-like growth hormones due to its structural similarity to natural auxins .
Methods of Application
Biochemical assays and plant growth studies are conducted to observe the effects of 2,4-DB on plant hormone pathways and its interference with nucleic acid metabolism .
Results and Outcomes
Research has indicated that 2,4-DB disrupts normal plant growth patterns, causing symptoms like leaf curling and development of abnormal tissues, which are typical of growth-hormone herbicides .
Industrial Processes: Synthesis of Herbicidal Esters
Scientific Field
Industrial Chemistry
Application Summary
2,4-DB is used as a precursor in the synthesis of various ester compounds that have herbicidal properties .
Methods of Application
Chemical processes involving esterification reactions are employed to convert 2,4-DB into more potent ester derivatives for use as herbicides .
Results and Outcomes
These industrial processes have led to the development of a range of herbicidal products that can be tailored for specific applications, enhancing their effectiveness and selectivity .
Medicine: Potential Therapeutic Effects
Scientific Field
Pharmacology
Application Summary
While primarily an herbicide, there is interest in the potential therapeutic effects of 2,4-DB’s analogs due to their interaction with biological systems .
Methods of Application
In vitro and in vivo studies are conducted to explore the biological activity of these compounds and their potential medicinal properties .
Results and Outcomes
Although not directly used in medicine, the research could lead to the development of new drugs that mimic the biological activity of 2,4-DB’s analogs .
Plant Science: Understanding Weed Resistance
Scientific Field
Plant Physiology
Application Summary
Studies on 2,4-DB help understand the mechanisms behind weed resistance to herbicides, which is a growing problem in agriculture .
Methods of Application
Field trials and laboratory experiments are conducted to investigate how weeds develop resistance to 2,4-DB and its metabolites .
Results and Outcomes
Findings suggest that certain weed species can metabolize 2,4-DB differently, avoiding the herbicidal effects and leading to resistance. This knowledge is crucial for developing new strategies to combat weed resistance .
This analysis provides a detailed look at the diverse applications of 2,4-DB across various scientific fields, highlighting its importance and versatility as a research tool and industrial compound.
Crop Protection: Enhancing Growth of Seedling Alfalfa
Scientific Field
Crop Science
Application Summary
2,4-DB is used to enhance the growth of seedling alfalfa by controlling broadleaf weeds without harming the crop .
Methods of Application
The herbicide is applied post-emergence (POST) and is absorbed through the foliage, translocating to the growing points of weeds .
Results and Outcomes
The application of 2,4-DB on seedling alfalfa has shown effective weed control, promoting healthier and more vigorous growth of the alfalfa crop .
Chemical Synthesis: Production of Ester Derivatives
Scientific Field
Organic Chemistry
Application Summary
2,4-DB is utilized as a starting material for synthesizing ester derivatives with potential herbicidal activity .
Methods of Application
Chemical synthesis involves esterification reactions to produce various ester compounds from 2,4-DB .
Results and Outcomes
The synthesized esters exhibit enhanced herbicidal properties, offering a range of products for specific weed control applications .
Soil Science: Understanding Herbicide Residuality
Scientific Field
Soil Chemistry
Application Summary
The study of 2,4-DB in soil helps understand its residual effects and environmental fate .
Methods of Application
Soil sampling and analysis are conducted to measure the persistence and degradation of 2,4-DB in different soil types .
Results and Outcomes
2,4-DB has been found to have short residuality in soil, with a typical duration of less than one month, minimizing long-term environmental impact .
Toxicology: Assessing Human and Environmental Safety
Scientific Field
Environmental Toxicology
Application Summary
The toxicological profile of 2,4-DB is assessed to determine its safety for humans and the environment .
Methods of Application
Toxicity studies involve determining the oral LD50 and evaluating the potential risks associated with exposure to 2,4-DB .
Results and Outcomes
With an oral LD50 of 1960 mg/kg, 2,4-DB is classified as moderately toxic, necessitating careful handling and application guidelines .
Plant Physiology: Investigating Hormonal Disruption
Scientific Field
Plant Endocrinology
Application Summary
Research on 2,4-DB’s effects on plant hormones contributes to understanding how it disrupts normal growth processes .
Methods of Application
Plant assays are used to study the disruption of transport systems and interference with nucleic acid metabolism caused by 2,4-DB .
Results and Outcomes
2,4-DB induces abnormal growth patterns in plants, such as epinastic bending and twisting of stems, which are indicative of hormonal disruption .
Weed Science: Resistance Management Strategies
Scientific Field
Weed Management
Application Summary
Understanding the mode of action of 2,4-DB aids in developing strategies to manage and prevent weed resistance .
Methods of Application
Field studies and resistance monitoring are performed to identify how weeds adapt to and survive herbicide treatments .
Results and Outcomes
Insights from these studies help in formulating integrated weed management practices that reduce the likelihood of resistance development .
Safety And Hazards
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXMZJTEQBPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Record name | 2,4-DB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10433-59-7 (hydrochloride salt), 19480-40-1 (potassium salt) | |
| Record name | 2,4-DB [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7024035 | |
| Record name | 2,4-Dichlorophenoxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-db appears as colorless crystals. Slightly corrosive to iron. A chlorinated phenoxy herbicide. Soluble in organic solvents., White to light brown solid; [HSDB] Colorless solid; [CAMEO] | |
| Record name | 2,4-DB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-DB | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water solubility: 46 ppm at 25 °C., Readily soluble in acetone, ethanol, and diethyl ether. Slightly soluble in benzene, toluene, and kerosene. | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000111 [mmHg] | |
| Record name | 2,4-DB | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/, A growth regulator herbicide similar in action to 2,4-D but more selective since its activity is dependent on beta-oxidation to 2,4-D within the plant. | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
May contain dioxins as contaminants ... . /Chlorophenoxy compounds; from table/ | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-(2,4-Dichlorophenoxy)butanoic acid | |
Color/Form |
White crystals, White to light brown crystals | |
CAS RN |
94-82-6 | |
| Record name | 2,4-DB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(2,4-Dichlorophenoxy)butyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-DB [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoxone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichlorophenoxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-dichlorophenoxy)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL314DW868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-120 °C | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















